2-({1-[(3-Chlorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine
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Overview
Description
2-({1-[(3-Chlorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine ring The compound also contains a chlorophenyl group attached to a sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-Chlorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Sulfonyl Group: The sulfonyl group is attached using sulfonyl chloride in the presence of a base.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Final Coupling: The final step involves coupling the piperidine and pyrimidine rings through a methoxy linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides and secondary amines.
Substitution: Products include various substituted aromatic compounds.
Scientific Research Applications
2-({1-[(3-Chlorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(3-Chlorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[[1-[(3-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-4-methylpyrimidine
- 2-[[1-[(3-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-6-methylpyrimidine
- 2-[[1-[(3-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-5-ethylpyrimidine
Uniqueness
The uniqueness of 2-({1-[(3-Chlorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-5-methylpyrimidine lies in its specific substitution pattern, which can confer distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-14-9-20-18(21-10-14)25-12-16-5-3-7-22(11-16)26(23,24)13-15-4-2-6-17(19)8-15/h2,4,6,8-10,16H,3,5,7,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKWTHIQIJDYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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